1-fluorocycloheptane-1-carboxylic acid
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Overview
Description
1-fluorocycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with a fluorine atom and a carboxylic acid group attached to the same carbon atom. This compound belongs to the class of organofluorine compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-fluorocycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Fluorinated Cycloheptane Derivatives: One common method involves the oxidation of fluorinated cycloheptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Grignard Reagent Carboxylation: Another method involves the carboxylation of a Grignard reagent derived from fluorocycloheptane with carbon dioxide (CO₂) followed by acidification to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-fluorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), polar aprotic solvents.
Major Products Formed
Oxidation: Fluorinated cycloheptanone derivatives.
Reduction: Fluorocycloheptanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
1-fluorocycloheptane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-fluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological targets, enhancing binding affinity and specificity.
Pathways Involved: The compound can modulate various biochemical pathways, including enzyme inhibition and receptor activation, depending on its structural analogs and derivatives.
Comparison with Similar Compounds
1-fluorocycloheptane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
377725-13-8 |
---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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